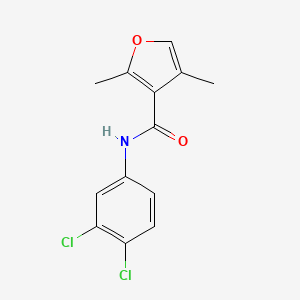

N-(3,4-二氯苯基)-2,4-二甲基呋喃-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from various substrates. For instance, the synthesis of "3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide" was achieved through acylation, amidogen, and hydroxymethyled reactions starting from a cyclopropanecarboxylic acid derivative . Similarly, "N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide" was synthesized in a five-step process beginning with 4-chlorobenzenamine . These methods suggest that the synthesis of "N-(3,4-dichlorophenyl)-2,4-dimethylfuran-3-carboxamide" would likely involve a series of reactions including acylation and amide formation, although the exact steps would depend on the starting materials and functional groups present in the molecule.

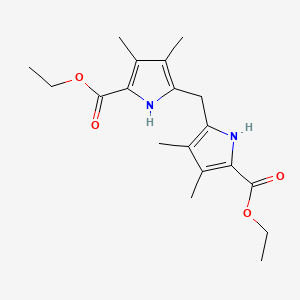

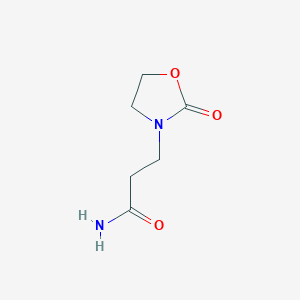

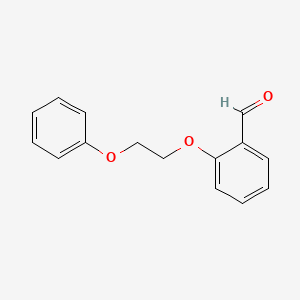

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of the synthesized cyclopropanecarboxamide derivative was confirmed by X-ray diffraction analysis, which provided detailed information about the molecular geometry . In another study, the structure of an N-carboxamide compound and its Cu(II) complex was characterized using analytical and spectral methods, and the geometries were optimized using computational software to compare theoretical and experimental data . These analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which influences its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compounds synthesized. However, the characterization of these compounds, including their reactivity with metal salts to form complexes, as seen with the Cu(II) complex of an N-carboxamide compound , suggests that "N-(3,4-dichlorophenyl)-2,4-dimethylfuran-3-carboxamide" may also participate in coordination chemistry and potentially other reactions typical of carboxamides, such as hydrolysis or nucleophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their structural data and synthesis methods. For instance, the crystal structure data provides insights into the density and molecular packing of the compound . The yield and reaction conditions, such as temperature and time, give an indication of the stability and reactivity of the compounds . The electronic properties and vibrational modes obtained from computational studies help in understanding the chemical behavior of the compounds . These properties are essential for predicting how "N-(3,4-dichlorophenyl)-2,4-dimethylfuran-3-carboxamide" might behave under different conditions and in various applications.

科学研究应用

聚合物科学应用

研究已经转向合成刚性棒状聚酰胺和聚酰亚胺,展示出极好的热氧化稳定性和极性溶剂中的溶解性。由于其无定形性质和优异的热性能,包括高的玻璃化转变温度和固有粘度,这些材料显示出高性能应用的潜力。具体来说,研究重点研究了源自特定二胺化合物的聚酰胺的合成及其显着的荧光和热稳定性,这可能与电子和光子学中的先进材料应用相关 (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

生物矿化和络合物形成

对含羧酸根的聚酰胺及其钙络合物的研究提供了对促进碳酸钙生物矿物形成的结构性质的见解。这项研究对于理解生物矿化过程和仿生材料的开发具有重要意义。这些聚合物结合钙和影响碳酸钙沉淀形态的能力表明在材料科学和生物技术中的潜在应用 (Ueyama, Hosoi, Yamada, Doi, Okamura, & Nakamura, 1998).

分子结构和反应性

新型 N-甲酰胺化合物及其金属配合物的合成和表征一直是研究的重点,旨在了解它们的结构和电子性质。这些研究是开发具有特定磁性、电子和光学性质的新型材料的基础。通过对具有详细结构分析和理论计算的化合物进行检查,研究人员正在为材料科学和化学领域的创新铺平道路 (Sarıoğlu, Tok, Akkurt, Tahir, & Sönmez, 2016).

先进材料应用

探索含有特定芳香族和杂原子结构的聚酰胺已经导致了具有独特性能的材料的开发,例如极性溶剂中的溶解性、热稳定性以及电致变色应用的潜力。这些材料因其在各种技术应用中的潜在用途而受到关注,包括柔性电子、高温组件和光伏器件。具有多环卡多基团的新型芳香族聚酰胺的合成突出了聚合物化学中的持续创新 (Hsiao, Yang, Chuang, & Lin, 1999).

作用机制

Target of Action

The primary target of N-(3,4-dichlorophenyl)-2,4-dimethylfuran-3-carboxamide is the photosynthetic apparatus of plants . It specifically inhibits photosynthesis and CO2 fixation . The compound acts on the photosystem II (PSII) in the chloroplasts of plants .

Mode of Action

N-(3,4-dichlorophenyl)-2,4-dimethylfuran-3-carboxamide inhibits the electron transport chain reaction in photosynthesis . During photosynthesis, a chlorophyll molecule absorbs one photon (light) and loses one electron, starting an electron transport chain reaction leading to the conversion of CO2 to carbohydrate precursors . This compound inhibits this process, thereby inhibiting further development of the plant .

Biochemical Pathways

The compound affects the photosynthetic pathway in plants. It inhibits the Hill reaction in photosynthetic electron transfer (photosystem II [PSII]) . This inhibition disrupts the normal photosynthetic process, affecting the plant’s ability to produce energy and grow.

Pharmacokinetics

It is known that the compound is moderately soluble in water . This solubility can affect its distribution in the environment and its bioavailability to plants.

Result of Action

The result of the action of N-(3,4-dichlorophenyl)-2,4-dimethylfuran-3-carboxamide is the inhibition of plant growth. By disrupting the photosynthetic process, the compound prevents the plant from producing energy and growing . This makes it effective as a herbicide.

Action Environment

The action of N-(3,4-dichlorophenyl)-2,4-dimethylfuran-3-carboxamide can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution in the environment and its bioavailability to plants . Additionally, the persistence of the compound in soil and aquatic environments can influence its action and efficacy .

属性

IUPAC Name |

N-(3,4-dichlorophenyl)-2,4-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2/c1-7-6-18-8(2)12(7)13(17)16-9-3-4-10(14)11(15)5-9/h3-6H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITFILHXVXNUAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2521576.png)

![3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2521579.png)

![1-[(4-Chlorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2521580.png)

![(2E)-4-({3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl}formamido)-N-methylbut-2-enamide](/img/structure/B2521581.png)

![[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2521583.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2521588.png)

![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/no-structure.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2521594.png)